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Abstract
Anhydrohydroxyprogesterone, also known as ethisterone, is a synthetically derived progestin, a

class of steroid hormones that bind to and activate the progesterone receptor. As one of the

first orally active progestogens, it has been historically significant in the development of

hormonal therapies. This technical guide provides a comprehensive overview of the

pharmacological profile of anhydrohydroxyprogesterone, including its mechanism of action,

pharmacodynamic properties, and metabolic fate. Detailed experimental protocols for key

assays and visualizations of relevant signaling pathways are included to support further

research and drug development efforts in this area.

Introduction
Anhydrohydroxyprogesterone (ethisterone) is a C17α-ethynyl derivative of testosterone. Its

discovery in 1938 marked a significant milestone in steroid chemistry and pharmacology,

providing an orally bioavailable alternative to the parent hormone progesterone, which is

largely inactivated by first-pass metabolism. While newer, more potent, and selective

progestins have largely superseded its clinical use, the study of anhydrohydroxyprogesterone's

pharmacological profile remains valuable for understanding the structure-activity relationships

of synthetic steroids and for its potential as a reference compound in drug discovery programs.
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This document serves as an in-depth technical resource, summarizing the key pharmacological

characteristics of anhydrohydroxyprogesterone, providing detailed methodologies for its

characterization, and visualizing its molecular interactions and metabolic pathways.

Mechanism of Action
The primary mechanism of action of anhydrohydroxyprogesterone is its function as an agonist

of the nuclear progesterone receptor (PR). The binding of anhydrohydroxyprogesterone to the

PR initiates a cascade of molecular events that modulate the transcription of target genes.

Genomic Signaling Pathway
The classical, or genomic, signaling pathway of progesterone receptors involves the following

key steps:

Ligand Binding: Anhydrohydroxyprogesterone, being a lipophilic molecule, diffuses across

the cell membrane and binds to the ligand-binding domain (LBD) of the progesterone

receptor located in the cytoplasm. The PR is typically found in an inactive complex with heat

shock proteins (HSPs).

Conformational Change and Dimerization: Ligand binding induces a conformational change

in the PR, leading to the dissociation of HSPs. This exposes the DNA-binding domain (DBD)

and a nuclear localization signal. The activated receptors then form homodimers.

Nuclear Translocation: The PR dimers translocate into the nucleus.

DNA Binding: Within the nucleus, the PR dimers bind to specific DNA sequences known as

progesterone response elements (PREs) located in the promoter regions of target genes.

Transcriptional Regulation: The DNA-bound PR dimer recruits a complex of coactivator or

corepressor proteins. This complex modulates the activity of RNA polymerase II, leading to

an increase or decrease in the transcription of specific genes. The specific cellular response

depends on the target gene, the cell type, and the complement of co-regulators present.
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Figure 1: Genomic Signaling Pathway of Anhydrohydroxyprogesterone.

Non-Genomic Signaling Pathways
In addition to the classical genomic pathway, progestins can also elicit rapid, non-genomic

effects that are initiated at the cell membrane. These pathways involve the activation of

intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

While less characterized for anhydrohydroxyprogesterone specifically, these non-genomic

actions are a recognized feature of progestin signaling and may contribute to its overall

pharmacological profile. These rapid effects are mediated by membrane-associated

progesterone receptors (mPRs) or by a subpopulation of the classical PR located at the cell

membrane.[1][2][3][4][5]

Pharmacodynamics
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The pharmacodynamic properties of anhydrohydroxyprogesterone are characterized by its

binding affinity to various steroid receptors and its resulting biological activity.

Receptor Binding Profile
Anhydrohydroxyprogesterone primarily interacts with the progesterone and androgen

receptors. Its binding affinity is a key determinant of its potency and potential side effects.

Receptor
Relative Binding Affinity
(%)

Notes

Progesterone Receptor (PR) ~44% (of progesterone) Acts as an agonist.

Androgen Receptor (AR) Significant intrinsic activity
Contributes to androgenic side

effects.

Estrogen Receptor (ER) No significant binding
Does not exhibit estrogenic

activity.

Glucocorticoid Receptor (GR) Not well characterized

Mineralocorticoid Receptor

(MR)
Not well characterized

Progestational Activity
Anhydrohydroxyprogesterone is classified as a relatively weak progestogen. Its progestational

potency is approximately 20-fold lower than that of norethisterone. In clinical settings, a total

endometrial transformation dosage in women is reported to be between 200 to 700 mg over a

10 to 14-day period.

Androgenic Activity
Anhydrohydroxyprogesterone exhibits weak androgenic activity. This is a consequence of its

structural similarity to testosterone and its ability to activate the androgen receptor. This

property can lead to androgen-related side effects, such as acne and hirsutism, particularly at

higher doses.

Pharmacokinetics
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Detailed pharmacokinetic data for anhydrohydroxyprogesterone in humans are limited.

However, data from the closely related synthetic progestin, norethisterone (19-nortestosterone

derivative), can provide some insight into the expected pharmacokinetic profile.

Parameter
Norethisterone (1 mg oral
dose)

Anhydrohydroxyprogester
one (Ethisterone)

Tmax (Time to Peak

Concentration)
1 - 4 hours[3][4] Data not available

Cmax (Peak Plasma

Concentration)
~4.63 ng/mL[3] Data not available

Elimination Half-life (t1/2) ~7.6 hours[3] Data not available

Oral Bioavailability ~64%
Orally active, but quantitative

data not available.

Metabolism
Hepatic, primarily via

reduction.

Not converted to pregnanediol.

5α-dihydroethisterone is an

active metabolite.

Excretion Primarily renal. Data not available

Note: The pharmacokinetic parameters for norethisterone are provided for comparative

purposes due to the lack of specific data for anhydrohydroxyprogesterone. Significant inter-

individual variability in pharmacokinetic parameters is expected.

Metabolism
Anhydrohydroxyprogesterone undergoes hepatic metabolism. Unlike progesterone, it is not

metabolized to pregnanediol. A key metabolic pathway is the reduction of the A-ring by 5α-

reductase to form 5α-dihydroethisterone, which is also a biologically active metabolite. There is

no evidence to suggest that anhydrohydroxyprogesterone is aromatized to an estrogenic

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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